N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide
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Overview
Description
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide is a nitrogen-containing heterocyclic compound. The chromenopyridine nucleus in this compound is known for its wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide can be achieved through a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. The use of less-toxic and environmentally compatible materials is emphasized to reduce the amount of toxic wastes and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromenopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The chromenopyridine nucleus is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit bacterial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenopyridine derivatives, such as:
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
- 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group.
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-10-15(21-18(22)12-6-2-3-7-12)20-17-13-8-4-5-9-14(13)24-19(23)16(11)17/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLIUUPUHVDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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